molecular formula C9H5BrN2S B6153239 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile CAS No. 654063-32-8

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B6153239
CAS RN: 654063-32-8
M. Wt: 253.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile” is an organic compound used in various fields of research and industry. It is used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye stuffs . It may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles, via reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa, and various benzothiazoles were achieved in good yields .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H5BrN2S and its molecular weight is 253.1. The structure involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.3±0.1 g/cm3. Its boiling point is 329.6±25.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 57.2±3.0 kJ/mol. The flash point is 153.1±23.2 °C .

Scientific Research Applications

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile has a wide range of applications in the scientific and medical fields. It has been used as a starting material for the synthesis of a variety of bioactive compounds, such as antibiotics and anti-cancer agents. It has also been used in biochemical and physiological research, such as the study of enzyme kinetics and the study of the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it is relatively stable and has a low toxicity. However, one limitation is that it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile. One potential direction is the development of new bioactive compounds based on the chemical structure of this compound. Another potential direction is the development of new drugs based on the biochemical and physiological effects of this compound. Finally, another potential direction is the development of new lab experiments that utilize the properties of this compound.

Synthesis Methods

2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile can be synthesized using two different methods. The first method involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with acetonitrile in the presence of a base. This reaction produces this compound as the major product, along with other minor products. The second method involves the reaction of 6-bromo-1,3-benzothiazol-2-yl chloride with acetonitrile in the presence of a base. This reaction produces this compound as the only product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile involves the reaction of 6-bromo-1,3-benzothiazole with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "6-bromo-1,3-benzothiazole", "Acetonitrile", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 6-bromo-1,3-benzothiazole (1 equivalent) and acetonitrile (2 equivalents) in a suitable solvent such as DMF or DMSO.", "Step 2: Add the catalyst (0.1-0.5 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or water to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile as a white solid." ] }

CAS RN

654063-32-8

Molecular Formula

C9H5BrN2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.